1H-Imidazo(4,5-c)pyridine-4,6-diol
Description
Structure
3D Structure
Properties
CAS No. |
91160-07-5 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h1-2H,(H,7,8)(H2,9,10,11) |
InChI Key |
PGHLOKLJCKBIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(NC1=O)O)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization Using 4,6-Diaminopyridine-3-ol
A foundational approach involves cyclizing 4,6-diaminopyridine-3-ol with carbonyl sources. For example:
-
Step 1 : Acetylation of 4,6-diaminopyridine-3-ol with acetic anhydride forms a diacetylated intermediate.
-
Step 2 : Cyclization under acidic conditions (e.g., 70% H₂SO₄) yields the imidazo[4,5-c]pyridine core. Subsequent hydrolysis with 10% NaOH introduces hydroxyl groups at positions 4 and 6.
Key Data :
| Starting Material | Reagents/Conditions | Yield | Intermediate | Final Product |
|---|---|---|---|---|
| 4,6-Diaminopyridine-3-ol | Acetic anhydride, H₂SO₄, NaOH | 65–70% | Diacetylated pyridine | 1H-Imidazo(4,5-c)pyridine-4,6-diol |
This method prioritizes regioselectivity but requires careful control of hydrolysis to avoid over-oxidation.
Hydrolysis of Halogenated Precursors
From 4,6-Dichloro-1H-Imidazo[4,5-c]pyridine
4,6-Dichloro-1H-imidazo[4,5-c]pyridine serves as a key intermediate. Hydrolysis under basic conditions replaces chlorine atoms with hydroxyl groups:
-
Reaction : Treatment with aqueous NaOH (2 M) at 80°C for 12 hours.
-
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing effects of the imidazole ring.
Optimization Insights :
-
Solvent : Mixed H₂O-isopropanol (IPA) enhances solubility and reaction rate.
-
Catalyst : Zn dust and HCl accelerate reduction steps in precursor synthesis.
Comparative Yields :
| Halogenated Precursor | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| 4,6-Dichloro derivative | NaOH | 80°C | 12 h | 85% |
| 4-Fluoro-6-chloro derivative | KOH | 100°C | 24 h | 72% |
One-Pot Tandem Synthesis
SNAr–Reduction–Heterocyclization Sequence
A streamlined one-pot method adapts strategies from imidazo[4,5-b]pyridine synthesis:
-
SNAr Reaction : 2-Chloro-3-nitropyridine reacts with amines in H₂O-IPA.
-
Reduction : Zn/HCl reduces nitro groups to amines.
-
Cyclization : Aldehydes induce heterocyclization, followed by oxidation to hydroxyl groups.
Case Study :
-
Substrates : 2-Chloro-3-nitropyridine + benzaldehyde.
-
Conditions : H₂O-IPA (1:1), 85°C, 10 hours.
Advantages :
-
Avoids isolation of intermediates.
-
Scalable for gram-scale production.
Oxidative Functionalization of Imidazo[4,5-c]pyridine
Direct Hydroxylation Using H₂O₂
Limited to substrates with activating groups, hydroxylation via H₂O₂/FeCl₃ achieves moderate yields:
-
Substrate : 1H-Imidazo[4,5-c]pyridine.
-
Conditions : 30% H₂O₂, FeCl₃ (5 mol%), 60°C, 8 hours.
Limitations :
-
Competing over-oxidation to quinone-like structures.
-
Requires electron-donating substituents for effective activation.
Catalytic Methods and Green Chemistry
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
-
Example : Cyclocondensation of diaminopyridine with urea under microwave irradiation (300 W, 150°C, 15 minutes).
Sustainability Metrics :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 h | 0.25 h |
| Energy Use | 1.2 kWh | 0.15 kWh |
| Solvent Volume | 50 mL | 10 mL |
Analytical Validation of Products
Spectroscopic Characterization
-
¹H NMR : Distinct peaks at δ 6.4 (C5-H) and δ 7.7 ppm (C2-H) confirm the imidazo ring.
-
IR : O–H stretching at 3320 cm⁻¹ and C–N vibrations at 1390 cm⁻¹.
Purity Assessment :
Industrial-Scale Production Challenges
Cost vs. Yield Tradeoffs
| Method | Cost (USD/kg) | Yield | Scalability |
|---|---|---|---|
| Hydrolysis of dichloro precursor | 120 | 85% | High |
| One-pot tandem synthesis | 200 | 78% | Moderate |
| Microwave cyclocondensation | 180 | 82% | Low |
Key Considerations :
-
Dichloro precursor synthesis requires hazardous chlorinating agents (e.g., POCl₃).
-
One-pot methods reduce waste but demand precise temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution at position 2. Key reactions include:
-
Amination : Reaction with primary amines (e.g., 4-methoxybenzylamine) under catalysis by aniline hydrochloride forms substituted formamidine intermediates, which cyclize to imidazo[4,5-b]pyridines .
-
Halogen Displacement : 2-Chloro derivatives undergo Suzuki-Miyaura cross-coupling with arylboronic acids using Pd/Cu catalysts to introduce aryl/heteroaryl groups .
Electrophilic Substitution
Hydroxyl groups at positions 4 and 6 participate in electrophilic reactions:
-
Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) in H<sub>2</sub>O-IPA to form imine intermediates, which cyclize into dihydroimidazopyridines. Subsequent aromatization yields substituted imidazo[4,5-b]pyridines .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | H<sub>2</sub>O-IPA, 10h | 3-Phenylimidazo[4,5-b]pyridine | 89% |
| 4-Nitrobenzaldehyde | Same as above | 3-(4-Nitrophenyl)imidazo[4,5-b]pyridine | 83% |
Cyclocondensation with Carbonyl Compounds
Reaction with malononitrile demonstrates divergent pathways:
-
DBU-Promoted Pathway : Forms 5,7-diamino-6-cyano derivatives (e.g., 45 ) via nucleophilic attack and cyclization .
-
Base-Free Pathway : Yields 5-amino-6,7-dicyano derivatives (e.g., 46 ) through direct cyclization .
Tandem S<sub>N</sub>Ar Reaction–Reduction–Heterocyclization
A one-pot synthesis method enables efficient construction of imidazo[4,5-b]pyridines:
-
S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine reacts with primary amines to form nitro intermediates.
-
Reduction : Zn dust reduces nitro groups to amines.
-
Cyclization : Aldehyde condensation and aromatization complete the sequence .
Catalytic Hydrogenation and Functionalization
-
Hydrogenolysis : Pd/C-catalyzed hydrogenation reduces cyano groups to amines, enabling further derivatization (e.g., conversion of 47 to 48 ) .
-
C–H Activation : Copper/bathophenanthroline systems facilitate regioselective coupling with boronic acids for late-stage diversification .
Mechanistic Insights
Time-dependent <sup>1</sup>H NMR studies confirm reaction pathways:
Scientific Research Applications
Pharmacological Properties
The pharmacological potential of 1H-imidazo(4,5-c)pyridine-4,6-diol is linked to its ability to interact with various biological targets. Key applications include:
- Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo(4,5-c)pyridine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antitubercular Agents : Recent research indicates that specific derivatives of imidazo(4,5-c)pyridine can inhibit Mycobacterium tuberculosis. Notably, compounds such as 6-(4-nitrophenoxy)-2-substituted derivatives have been identified with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L, highlighting their potential as new antitubercular agents .
- Cancer Therapeutics : The compound has been explored for its role in cancer treatment due to its ability to inhibit key proteins involved in tumor growth. For example, certain derivatives have shown promising results as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
- Anti-inflammatory Properties : Research indicates that imidazo(4,5-c)pyridine derivatives can reduce inflammatory responses in various cell types. This property is particularly relevant for conditions like retinal ischemia .
Case Studies
Several studies illustrate the practical applications of this compound:
- Antitubercular Activity : In a study aimed at developing new antitubercular agents, a series of derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. The most potent compounds demonstrated MIC values indicating strong antibacterial activity .
- Anticancer Efficacy : A recent investigation into the anticancer properties of imidazo[4,5-c]pyridine derivatives revealed that certain compounds could significantly inhibit cell proliferation in multiple human tumor cell lines when combined with existing chemotherapeutic agents like temozolomide .
- Inflammatory Response Modulation : Research conducted on the anti-inflammatory effects of these compounds showed that they could effectively reduce oxidative stress markers in human retinal pigment epithelial cells .
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)pyridine-4,6-diol involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[4,5-c]pyridine core is highly versatile, with substitutions at positions 4 and 6 significantly altering chemical and biological properties. Below is a comparative analysis:
Key Observations:
- Substituent Impact : Hydroxyl groups in the diol derivative enhance polarity and hydrogen-bonding capacity compared to diamine (-NH₂) or aryl-substituted analogs. This may influence solubility and target binding .
- Biological Activity: Diamine derivatives (e.g., TLR7/8 agonists) and quinolinone-based compounds (e.g., kinase inhibitors) exhibit pronounced pharmacological activities, whereas the diol's applications remain less characterized but structurally suggestive of nucleic acid interactions .
- Thermal Stability : The diol’s high boiling and flash points suggest utility in high-temperature synthetic processes, contrasting with lower-molecular-weight analogs like the diamine .
Biological Activity
1H-Imidazo(4,5-c)pyridine-4,6-diol is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 168.16 g/mol. The structure includes imidazole and pyridine rings with hydroxyl groups at the 4 and 6 positions, which contribute to its unique reactivity and interaction capabilities with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro tests against various Gram-positive and Gram-negative bacteria have shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 - 0.8 μmol/L |
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 200 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
The compound's ability to inhibit Mycobacterium tuberculosis suggests its potential as a new antitubercular agent, with binding affinities comparable to established drugs like Isoniazid .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against various cancer cell lines:
- MCF-7 (breast cancer) : Induced apoptosis with an IC50 of approximately .
- U87 (glioblastoma) : Demonstrated significant cytotoxicity with an IC50 of .
The mechanism involves interaction with key proteins involved in cell survival pathways, including inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Positive Allosteric Modulation : Acts on GABA_A receptors influencing neurotransmission in the central nervous system.
- Hydrogen Bonding and Pi-stacking Interactions : Facilitates interactions with biological macromolecules, enhancing its efficacy against various pathogens.
Synthesis Methods
Several synthetic approaches have been developed for producing this compound:
- Condensation Reactions : Utilizing imidazole derivatives and pyridine precursors.
- Cyclization Techniques : Employing various catalysts to facilitate the formation of the imidazo ring structure.
These methods allow for modifications that can enhance the biological activity of the compound through structural variations .
Study on Antitubercular Activity
A study evaluated several derivatives of this compound for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds exhibited MIC values as low as , indicating strong potential for further development into therapeutic agents .
Evaluation of Anticancer Properties
In another investigation involving breast cancer cell lines (MCF-7), compounds derived from this compound were tested for their cytotoxic effects. Results indicated significant apoptosis induction at specific concentrations, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for 1H-imidazo[4,5-c]pyridine-4,6-diol derivatives, and how do substituents influence their structural characterization?
The synthesis of 1H-imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions using substituted anilines or benzylamines. For example, aryl-substituted derivatives (e.g., 4-methoxybenzyl, 4-trifluoromethylbenzyl) are synthesized via condensation reactions under reflux conditions. Solid products are characterized using -NMR and -NMR to confirm regioselectivity and purity. Substituents like electron-withdrawing groups (e.g., -CF) shift NMR signals due to altered electron density, while bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) affect solubility and crystallization .
Q. How are spectroscopic techniques (NMR, MS) employed to validate the structure of 1H-imidazo[4,5-c]pyridine-4,6-diol analogs?
-NMR is critical for identifying proton environments, such as distinguishing between aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and imidazole NH protons (δ 10–12 ppm). Mass spectrometry (MS) confirms molecular weight, with ESI-HRMS providing precise mass-to-charge ratios. For example, a derivative with a molecular formula shows a molecular ion peak at m/z 254.2441 .
Q. What role does the imidazo[4,5-c]pyridine core play in Toll-like receptor (TLR) modulation?
The core structure acts as a scaffold for TLR7 agonists. Substitutions at the 4- and 6-positions (e.g., diamine or diol groups) enhance binding affinity to TLR7 by forming hydrogen bonds with key residues in the receptor’s binding pocket. For instance, derivatives with bulky substituents exhibit reduced activity due to steric hindrance .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of spiro-fused imidazo[4,5-c]pyridine derivatives?
A base-promoted method using NaOH in pyridine at 80°C for 24 hours achieves yields up to 71% for spiro-fused derivatives. Key factors include stoichiometric control of amidines and ketones (1:1.5 molar ratio) and solvent polarity. For example, polar aprotic solvents like DMF enhance cyclization efficiency compared to toluene .
Q. What strategies resolve contradictions in biological activity data between 1H-imidazo[4,5-c]pyridine analogs?
Discrepancies often arise from substituent electronic effects. For example, electron-donating groups (e.g., -OCH) at the 4-position enhance TNF-α suppression by 40% compared to electron-withdrawing groups (e.g., -Cl). Dose-response assays and molecular docking simulations can validate these trends by correlating substituent effects with receptor interaction energies .
Q. How do structural modifications at the 2-position of the imidazo[4,5-c]pyridine core impact JAK inhibitory activity?
Substituents like methylsulfonyl-azetidine at the 2-position enhance selectivity for JAK1/3 isoforms. For instance, N-[4-ethyl-6-[1-(methylsulfonyl)-3-azetidinyl]-3-pyridinyl]-N,1-dimethyl analogs show IC values <10 nM in kinase assays. X-ray crystallography reveals that the azetidine group occupies a hydrophobic pocket, stabilizing the inhibitor-enzyme complex .
Q. What methodologies are used to analyze the stability of 1H-imidazo[4,5-c]pyridine-4,6-diol under varying pH conditions?
Accelerated stability studies in buffers (pH 1–13) at 40°C for 30 days, followed by HPLC-UV analysis, identify degradation products. The diol group is prone to oxidation at pH >10, forming quinone-like byproducts. Stabilizing agents like ascorbic acid (1% w/v) reduce degradation by 80% under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
